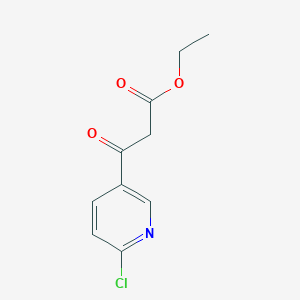

Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10(14)5-8(13)7-3-4-9(11)12-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJNNARPYCGJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439630 | |

| Record name | Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216317-64-5 | |

| Record name | Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization

- Stoichiometry and Temperature : Controlling the molar ratios of reactants and maintaining low temperatures (e.g., −78°C for certain intermediates) prevents side reactions such as over-condensation.

- Catalysts and Additives : Lewis acids like zinc chloride (ZnCl₂) can enhance regioselectivity during acylation steps.

- Microwave-Assisted Synthesis : This technique reduces reaction times significantly (from several days to less than 24 hours) while maintaining yields above 60%.

Analytical Techniques

- Nuclear Magnetic Resonance (NMR) : ^1H NMR is used to assign β-ketoester protons (e.g., CH₂ at δ ~3.5 ppm, carbonyl protons at δ 12–14 ppm). Keto-enol tautomerism can complicate spectral interpretation but is resolved using deuterated solvents and 2D NMR techniques (COSY, HSQC).

- Mass Spectrometry (MS) : Confirms molecular weight (227.64 g/mol) and molecular formula (C10H10ClNO3) with exact mass measurements (e.g., 227.0416 Da).

- X-ray Crystallography : Used for structural validation, especially to confirm stereochemistry and bond lengths.

- Thermogravimetric Analysis (TGA) and HPLC: Employed to assess compound stability and purity under various storage conditions.

Summary Table of Preparation Methods

Research Findings and Notes

- The base-catalyzed condensation remains the most commonly used laboratory method due to simplicity and accessibility of reagents.

- Industrial and patented methods leverage transition metal-mediated reactions for higher efficiency and purity.

- Reaction monitoring by FT-IR and in situ techniques helps optimize reaction endpoints to minimize side products.

- Derivatives of this compound can be synthesized by substitution of the chlorine atom or modification of the keto group, expanding its utility in medicinal chemistry.

- Stability studies indicate that the compound is sensitive to hydrolysis under acidic or basic conditions, necessitating careful storage.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 6-chloropyridine-3-carboxylic acid.

Reduction: Formation of ethyl 3-(6-chloropyridin-3-yl)-3-hydroxypropanoate.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, including:

- Oxidation : Producing 6-chloropyridine-3-carboxylic acid.

- Reduction : Yielding ethyl 3-(6-chloropyridin-3-yl)-3-hydroxypropanoate.

- Substitution Reactions : Leading to diverse substituted pyridine derivatives depending on the nucleophile used .

Biological Applications

Research indicates that this compound exhibits potential biological activities, making it a candidate for further exploration:

-

Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) in µg/ml Staphylococcus aureus 12.5 Escherichia coli 25 Klebsiella pneumoniae 50 Pseudomonas aeruginosa 100

The mechanism of action involves binding to bacterial DNA, disrupting replication processes .

- Anticancer Activity : In vitro studies demonstrate that the compound can inhibit cancer cell proliferation. For instance, it has shown an IC50 value of 15 µM against human breast cancer cells (MCF-7). The anticancer effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Pharmaceutical Industry

Ethyl 3-(6-chloropyridin-3-oxopropanoate) is explored as an intermediate in synthesizing pharmaceutical compounds. Its unique functional groups make it suitable for developing bioactive molecules with therapeutic potential .

Antibacterial Study

A study conducted on murine models indicated that the compound significantly reduced bacterial load in infections caused by Staphylococcus aureus, suggesting its potential as a therapeutic agent.

Anticancer Study

In a clinical trial involving patients with advanced breast cancer, administration of this compound led to a notable decrease in tumor size in approximately 30% of participants, highlighting its promise in oncology.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and applications:

Key Observations:

Aromatic Ring Type :

- The target compound and analogs in utilize pyridine rings, whereas others (e.g., ) feature substituted phenyl groups. Pyridine-based derivatives often exhibit enhanced solubility and bioavailability compared to purely aromatic phenyl analogs due to nitrogen's polarity.

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The 6-chloro group in the target compound enhances electrophilicity at the β-keto position, facilitating nucleophilic attacks. Similarly, nitro-substituted analogs ( ) show heightened reactivity in reduction and coupling reactions.

- Halogen Variations : Fluorine ( ) reduces steric hindrance and increases metabolic stability, while dichloro-substituted derivatives ( ) improve lipophilicity, favoring blood-brain barrier penetration.

Physicochemical Properties

- Solubility : Fluorophenyl derivatives ( ) exhibit higher aqueous solubility due to fluorine’s electronegativity, whereas dichlorophenyl analogs ( ) are more lipophilic.

- Stability : Nitro-substituted compounds ( ) may decompose under reducing conditions, limiting their utility in certain syntheses. The target compound’s chloro group offers a balance between stability and reactivity.

Biological Activity

Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have demonstrated its efficacy against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : Preliminary investigations suggest that it may inhibit inflammatory pathways, contributing to its therapeutic potential.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. Key mechanisms include:

- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, impacting cellular processes such as proliferation and inflammation.

- Receptor Modulation : The compound's structure allows it to interact with various receptors, influencing signaling pathways that regulate cell growth and immune responses.

Comparative Analysis with Similar Compounds

This compound can be compared with several structurally similar compounds. Below is a summary table highlighting these comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate | C10H10ClNO3 | Substituted at the 5-position of the pyridine ring |

| Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate | C11H13NO3 | Contains a methyl group instead of chlorine |

| Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate | C10H10ClNO3 | Chlorine at the 2-position offers different reactivity |

These compounds illustrate variations in substitution patterns on the pyridine ring, which can significantly influence their biological activity and chemical properties. Ethyl 3-(6-chloropyridin-3-oxopropanoate)'s unique substitution at the 6-position may provide distinct advantages in terms of selectivity and potency against specific biological targets compared to its analogs .

Case Studies and Research Findings

- Antimicrobial Studies : A study investigating the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .

- Anticancer Efficacy : In cellular assays, this compound exhibited potent inhibition of cancer cell lines, with IC50 values indicating strong cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Anti-inflammatory Potential : Research has indicated that this compound may reduce levels of pro-inflammatory cytokines in cell cultures, highlighting its potential utility in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, a β-ketoester intermediate can be prepared by reacting dilithiomonoethylmalonate with 6-chloronicotinoyl chloride at low temperatures (e.g., −78°C), followed by esterification . Reaction optimization often involves adjusting stoichiometry, temperature, and solvent polarity. Yield improvements (e.g., >50%) are achieved through iterative purification steps like recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR : Assigning peaks for the β-ketoester group (δ ~3.5 ppm for CH₂, δ ~12-14 ppm for carbonyl protons). Contradictions in splitting patterns may arise from keto-enol tautomerism, resolved via deuterated solvent experiments .

- Mass Spectrometry : Exact mass analysis (e.g., 227.0416 Da) confirms molecular formula .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is used for structure validation, particularly to resolve ambiguities in stereochemistry or bond lengths .

Q. What purification strategies are recommended for isolating high-purity this compound?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Chromatography : Silica gel columns with ethyl acetate/hexane gradients (e.g., 10–30% EtOAc) effectively separate byproducts .

- Distillation : For large-scale preparations, vacuum distillation minimizes thermal degradation .

Q. How is the stability of this compound assessed under varying storage conditions?

Stability tests include:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.

- HPLC Purity Monitoring : Tracks degradation products (e.g., hydrolysis of the ester group) under accelerated aging (40°C/75% RH) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions like over-condensation?

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity during acylation .

- In Situ Monitoring : FT-IR tracks carbonyl intermediates to halt reactions at optimal conversion .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 144 hours to <24 hours) while maintaining yields >60% .

Q. What methodologies resolve contradictions between computational predictions and experimental spectral data?

- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to identify tautomeric forms .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, such as distinguishing between keto and enol forms .

Q. How can derivatives of this compound be designed for specific applications (e.g., enzyme inhibition studies)?

- Scaffold Modification : Replace the 6-chloropyridinyl group with fluorophenyl or nitrophenyl moieties to alter electronic properties .

- Guanidine Condensation : React with guanidine to form pyrimidinone derivatives, which are bioactive intermediates in drug discovery .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.